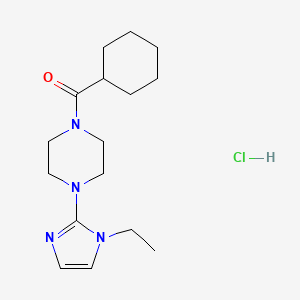

1-cyclohexanecarbonyl-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride

Description

This compound features a piperazine core substituted with a cyclohexanecarbonyl group at position 1 and a 1-ethylimidazole moiety at position 4, forming a hydrochloride salt. The hydrochloride salt improves aqueous solubility, critical for pharmacokinetics .

Properties

IUPAC Name |

cyclohexyl-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O.ClH/c1-2-18-9-8-17-16(18)20-12-10-19(11-13-20)15(21)14-6-4-3-5-7-14;/h8-9,14H,2-7,10-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHMWGZUNLVOMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3CCCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexanecarbonyl-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 1-ethyl-1H-imidazole with a suitable piperazine derivative, followed by the introduction of the cyclohexyl group through a nucleophilic substitution reaction. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

Reduction: The compound can be reduced to modify the imidazole ring or the piperazine moiety.

Substitution: The cyclohexyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups to the cyclohexyl moiety.

Scientific Research Applications

Cyclohexyl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: It may be investigated for its therapeutic potential in treating various diseases, including infections, inflammation, and cancer.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-cyclohexanecarbonyl-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, potentially inhibiting their activity. The piperazine moiety may interact with neurotransmitter receptors, affecting cellular signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Piperazine-Based PARP-1 Inhibitors

Compounds 13g and 13j () share structural similarities, including a piperazine-carbonyl-phenyl scaffold. Key differences:

- 13g : Substituted with a 4-bromobenzyl group. Exhibits a higher molecular weight (524.0756 g/mol) and melting point (285–288°C) due to bromine’s steric and electronic effects.

- 13j : Features a cyclopropanecarbonyl group. Lower molecular weight (424.1443 g/mol) and melting point (272–273°C), suggesting reduced stability compared to 13g .

Phenoxy-Substituted Piperazine Hydrochlorides (HBK Series)

The HBK compounds () feature phenoxy-alkoxy chains and 2-methoxyphenyl groups. For example:

- HBK14: Includes a 2,6-dimethylphenoxy group.

- HBK15: Substituted with 2-chloro-6-methylphenoxy.

These modifications influence receptor affinity (e.g., serotonin or adrenergic receptors) due to electronic and steric effects. The target compound’s 1-ethylimidazole and cyclohexanecarbonyl groups diverge significantly, suggesting distinct biological targets or mechanisms .

Imidazole-Containing Piperazine Derivatives

- 1-(1-Ethyl-1H-imidazol-2-yl)piperazine dihydrochloride (): Shares the 1-ethylimidazole-piperazine motif but lacks the cyclohexanecarbonyl group. This compound’s dihydrochloride form enhances solubility but may reduce thermal stability compared to the target compound’s monohydrochloride form .

- 1-(1H-Imidazol-4-ylsulfonyl)piperazine hydrochloride (): Contains a sulfonyl group instead of carbonyl, altering electronic properties and hydrogen-bonding capacity .

Physicochemical and Spectral Comparisons

Thermal Stability

Piperazine hydrochloride salts exhibit variable thermal stability:

Spectral Data

- ¹H NMR : Piperazine protons in analogs (e.g., 9aa-ee, ) appear at δ2.8–3.8 ppm. The target compound’s cyclohexanecarbonyl group may shift neighboring protons upfield (~δ1.5–2.5 ppm) due to shielding .

- ¹³C NMR : Carbonyl groups in similar compounds (e.g., 9ab, ) resonate at δ158.61 ppm. The cyclohexanecarbonyl’s carbonyl is expected near δ170–175 ppm, typical for aliphatic ketones .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-cyclohexanecarbonyl-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride?

- Methodological Answer : Synthesis of similar piperazine-imidazole derivatives typically involves multi-step reactions. Critical parameters include:

- Temperature Control : Reactions often require heating at 40–70°C to activate intermediates (e.g., thiourea coupling steps) .

- Solvent Selection : THF or DCM is used for solubility and reactivity, with DMSO aiding purification via reversed-phase chromatography .

- Purification : Acidic conditions (e.g., 0.1% TFA in acetonitrile/water) improve yield, followed by free-basing with sodium bicarbonate to isolate the final compound .

- Example : A 44% yield was achieved for a structurally analogous compound by optimizing reaction times and sonication to homogenize intermediates .

Q. How is structural confirmation performed for this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks (e.g., imidazole and piperazine signals at δ 3.39–4.05 ppm) .

- LC/MS : Electrospray ionization (positive mode) confirms molecular weight (e.g., HRMS with <1 ppm error) and purity .

- Elemental Analysis : Validates molecular formula (e.g., CHClFNO for a related compound) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (category 2A hazards) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in sealed containers under dry conditions to prevent hydrolysis .

Advanced Research Questions

Q. How do substituents (e.g., cyclohexanecarbonyl, ethyl-imidazole) influence pharmacological activity?

- Methodological Answer :

- Cyclohexanecarbonyl Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets .

- Ethyl-imidazole Moiety : May modulate receptor binding (e.g., histamine or serotonin receptors) due to imidazole's affinity for metal ions in enzyme active sites .

- Case Study : Trifluoromethyl groups in related compounds increase metabolic stability and target selectivity .

Q. How can computational methods aid in designing derivatives with improved target specificity?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations predict optimal reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts .

- Docking Studies : Molecular modeling identifies key interactions (e.g., hydrogen bonding with imidazole N-atoms) for target proteins .

- Data Integration : Machine learning prioritizes synthetic routes based on historical yield and purity data .

Q. What strategies resolve contradictions in solubility and stability data across studies?

- Methodological Answer :

- pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–10), as hydrochloride salts may precipitate in basic conditions .

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) to identify decomposition products via LC/MS .

- Counterion Screening : Compare hydrochloride with other salts (e.g., mesylate) to improve aqueous solubility .

Q. What experimental approaches validate the compound's interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Measure IC values using fluorogenic substrates (e.g., for phosphoglycerate dehydrogenase) .

- Receptor Binding : Radioligand displacement assays (e.g., -labeled antagonists for GPCRs) .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity and entropy changes .

Q. How can structural analogs be leveraged to probe structure-activity relationships (SAR)?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace cyclohexanecarbonyl with aryl groups) and assess activity changes .

- Pharmacophore Mapping : Overlay crystal structures of analogs to identify critical functional groups .

- Case Study : Replacing trifluoromethyl with methyl in a related compound reduced potency by 10-fold, highlighting steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.